molecular formula C12H10INO B8610605 4-[(2-Iodophenoxy)methyl]pyridine

4-[(2-Iodophenoxy)methyl]pyridine

Cat. No.: B8610605
M. Wt: 311.12 g/mol
InChI Key: AHSBHQIJGIGBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Iodophenoxy)methyl]pyridine is a pyridine derivative featuring a 2-iodophenoxy methyl substituent at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the iodine atom and the phenoxy moiety, which may influence binding to biological targets such as enzymes or receptors.

Properties

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

4-[(2-iodophenoxy)methyl]pyridine

InChI

InChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2

InChI Key

AHSBHQIJGIGBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=NC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

3-Iodo-4-methoxypyridine ()
  • Structure : Pyridine with iodine at the 3-position and methoxy at the 4-position.
  • Key Differences: The absence of a phenoxy methyl group reduces steric bulk compared to 4-[(2-Iodophenoxy)methyl]pyridine. Methoxy groups are electron-donating, whereas iodophenoxy groups may exhibit mixed electronic effects (iodine is weakly electron-withdrawing, phenoxy is electron-donating).
4-Iodo-2-methoxy-6-methylpyridine ()
  • Structure : Pyridine with iodine at 4-position, methoxy at 2-position, and methyl at 6-position.
  • Key Differences : Additional methyl and methoxy substituents create distinct electronic environments. The iodine’s position (4 vs. 2) alters steric interactions in binding pockets.
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] ()
  • Structure : Pyridine with a phenylethenyl group at the 6-position and methyl at the 2-position.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents Reference
This compound ~331.1 (estimated) Not reported Likely low 2-Iodophenoxy methyl, pyridine N/A
3-Iodo-4-methoxypyridine ~235.0 Not reported Moderate (polar) Iodo, methoxy
4-Iodo-2-methoxy-6-methylpyridine 249.05 Not reported Low Iodo, methoxy, methyl
BOP-11 (4-methylpyridine analog) ~350–400 268–287 Low Methyl, benzyl, quinazolinone

Notes:

  • The iodine atom increases molecular weight and may reduce solubility in aqueous media.
  • Methyl and methoxy groups in analogs improve lipophilicity but lack halogen-bonding capability .
Cholinesterase Inhibition
  • BOP-11 and BOP-12 (): 4-Methylpyridine derivatives showed lower inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to 3-methylpyridine analogs. This suggests that substituent position critically impacts enzyme binding.
  • This compound: The iodophenoxy group may enhance binding to hydrophobic pockets in AChE/BuChE, but its larger size could sterically hinder interaction.
Receptor Antagonism
  • SIB-1757 and SIB-1893 (): These mGluR5 antagonists rely on pyridine cores with aryl substituents for selectivity.
Carcinogenicity Considerations
  • Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine () form DNA adducts, but iodophenoxy derivatives are less likely to exhibit such mutagenicity due to stable C-I bonds and lack of aromatic amine groups.

Q & A

Basic Question: What are the recommended synthetic routes for 4-[(2-Iodophenoxy)methyl]pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A plausible synthetic route involves nucleophilic substitution or coupling reactions using 2-iodophenol and a pyridine derivative (e.g., 4-(chloromethyl)pyridine). Key parameters for optimization include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in cross-coupling reactions .
  • Solvent system : Polar aprotic solvents like DMF or acetonitrile improve solubility of aromatic intermediates .
  • Temperature control : Reactions performed at 60–80°C balance kinetic acceleration with thermal stability of the iodine substituent .
    Purity validation via HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR) are critical post-synthesis .

Basic Question: How should researchers handle this compound given limited toxicity data?

Methodological Answer:
While acute toxicity data are unavailable, extrapolate safety protocols from structurally similar pyridine derivatives:

  • Exposure mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound is classified under Acute Toxicity Category 4 (oral/dermal/inhalation) per CLP regulations .
  • Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult poison control. Avoid water jets during fire incidents; use CO₂ or dry powder extinguishers .
  • Ecological precautions : Assume moderate bioaccumulation potential due to aromatic iodinated structures and dispose via hazardous waste protocols .

Advanced Question: What analytical techniques resolve contradictions in stereochemical outcomes during reactions involving this compound?

Methodological Answer:
Contradictions in stereoselectivity (e.g., Z/E isomerism) can arise from competing reaction pathways. To address this:

  • NMR spectroscopy : Use NOESY to distinguish isomers via spatial proximity of protons (e.g., Z-olefin confirmation in α-aryl amides ).
  • Chromatographic separation : Optimize HPLC conditions with chiral columns (e.g., Chiralpak IA/IB) for enantiomeric resolution .
  • Computational modeling : Density Functional Theory (DFT) calculations predict thermodynamic favorability of intermediates, clarifying selectivity trends .

Advanced Question: How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to chloro/bromo analogs?

Methodological Answer:
The iodine atom enhances reactivity due to:

  • Polarizability : Larger atomic radius facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions) .
  • Leaving-group aptitude : Iodine’s lower bond dissociation energy (~234 kJ/mol) vs. Cl/Br (~339/285 kJ/mol) accelerates substitution .
    However, competing β-hydride elimination may occur in alkylpyridine derivatives. Control via ligand design (e.g., bulky phosphines) suppresses side reactions .

Advanced Question: What strategies address discrepancies in environmental persistence data for iodinated pyridine derivatives?

Methodological Answer:
Conflicting persistence data arise from variable testing conditions. Standardize assessments by:

  • Hydrolysis studies : Monitor degradation at pH 5–9 (25–50°C) to simulate soil/aquatic environments. Iodinated compounds show slower hydrolysis vs. non-halogenated analogs .
  • Photodegradation assays : Use UV-Vis spectroscopy to track breakdown under simulated sunlight. The 2-iodophenoxy group may undergo reductive dehalogenation .
  • QSAR modeling : Apply quantitative structure-activity relationships to predict half-lives from molecular descriptors (e.g., logP, HOMO-LUMO gaps) .

Advanced Question: How can researchers design mechanistic studies to elucidate the role of this compound in catalytic cycles?

Methodological Answer:
Mechanistic probes include:

  • Isotopic labeling : Introduce ¹³C or ²H at the methylene bridge to track bond cleavage/formation via NMR or MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In situ spectroscopy : Operando IR or Raman spectroscopy detects transient intermediates (e.g., enolonium species in dehydrogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.